N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a cyclobutanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which can be synthesized via a Pd-catalyzed coupling reaction between 2-iodothiophenol and phenylacetylene . The hydroxypropyl group can be introduced through a subsequent reaction with an appropriate epoxide under basic conditions. Finally, the cyclobutanecarboxamide group can be attached using a cyclobutanecarboxylic acid derivative in the presence of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a ketone using oxidizing agents like PCC or DMP.
Substitution: The benzo[b]thiophene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride)
Substitution: Nitrating agents (HNO3/H2SO4), Halogenating agents (Br2, Cl2)
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The benzo[b]thiophene moiety is known to interact with various biological targets, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with similar structural features.
2-(benzo[b]thiophen-2-yl)pyridine: Shares the benzo[b]thiophene core and exhibits similar photophysical properties.
Raloxifene: A benzothiophene derivative used as a pharmaceutical agent.
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(19,10-17-15(18)11-6-4-7-11)14-9-12-5-2-3-8-13(12)20-14/h2-3,5,8-9,11,19H,4,6-7,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLVZDUOCPFOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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